4-(Chlorophenylmethyl)-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVIAUJGCMPSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996625 | |
| Record name | 4-[Chloro(phenyl)methyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-73-3 | |
| Record name | 4-(Chlorophenylmethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chlorophenylmethyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Chloro(phenyl)methyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chlorophenylmethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Chemistry Studies of 4 Chlorophenylmethyl 1,1 Biphenyl
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy on the potential energy surface. nubakery.org This process is crucial as the molecular conformation dictates its physical and chemical properties.
For 4-(Chlorophenylmethyl)-1,1'-biphenyl, conformational analysis focuses on the rotational freedom around the single bonds, particularly the C-C bond connecting the two phenyl rings and the bonds connecting the chlorophenylmethyl group. The dihedral angle between the two phenyl rings is a key parameter, as steric hindrance between the ortho-hydrogens prevents a fully planar conformation.
Computational methods like DFT are used to calculate the energy of various conformers to identify the ground state geometry. sci-hub.se The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For biphenyl (B1667301) derivatives, the inter-ring dihedral angle is often found to be non-zero, indicating a twisted conformation. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C-C (in phenyl rings) | Aromatic carbon-carbon bond length | ~1.39 - 1.41 Å |
| C-C (biphenyl link) | Bond length between the two phenyl rings | ~1.49 Å |
| C-C (methyl bridge) | Bond between the biphenyl ring and the benzylic carbon | ~1.51 Å |
| C-H (aromatic) | Aromatic carbon-hydrogen bond length | ~1.08 Å |
| C-Cl | Carbon-chlorine bond length | ~1.78 Å |
| ∠CCC (in rings) | Internal bond angle in the phenyl rings | ~120° |
| Dihedral Angle (C-C-C-C) | Torsion angle between the two phenyl rings | ~35° - 45° |
Note: The values presented are typical and representative of those obtained from DFT calculations on similar molecular structures.
**3.2. Electronic Structure Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311++G(d,p) are frequently employed to calculate ground state properties. sci-hub.seresearchgate.net These calculations can determine key electronic descriptors, including the total energy, dipole moment, and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. researchgate.net
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl moiety, while the LUMO may be distributed across the entire π-system.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to identify regions of positive and negative electrostatic potential. Red areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, while blue areas (positive potential) denote electron-poor regions prone to nucleophilic attack. In this molecule, negative potential is expected around the chlorine atom and the π-systems of the phenyl rings.
Table 2: Predicted Electronic Properties of this compound
| Property | Description | Typical Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity | ~ 1.5 - 2.5 Debye |
Note: These values are illustrative, based on DFT calculations performed on analogous aromatic compounds.
**3.3. Spectroscopic Property Predictions and Validation
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, each vibrational mode of the molecule can be assigned to a specific motion of its atoms (e.g., stretching, bending, or rocking). nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental results, correcting for anharmonicity and basis set limitations. researchgate.net
Key vibrational modes for this compound would include the C-H stretching of the aromatic rings, C-C stretching within the rings and between them, and the characteristic C-Cl stretching vibration. scirp.org
Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the phenyl rings. nih.gov |
| Aliphatic C-H Stretch | 3000 - 2900 | Stretching vibrations of the C-H bond on the methyl bridge. |
| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds within the aromatic rings. nih.gov |
| C-Cl Stretch | 850 - 550 | Stretching vibration of the carbon-chlorine bond. scirp.org |
Note: Frequencies are typical ranges for the specified functional groups and are based on computational studies of similar compounds.
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which are essential for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors within the DFT framework. scirp.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).
For this compound, ¹H NMR predictions would distinguish between the aromatic protons on the two different phenyl rings and the unique proton on the benzylic carbon. Similarly, ¹³C NMR predictions would identify all unique carbon atoms, including the quaternary carbons of the biphenyl linkage and the carbon bonded to the chlorine atom. Comparing these predicted shifts with experimental data serves as a powerful validation of the computed molecular structure. idc-online.comresearchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.2 - 7.8 | Protons on the biphenyl and chlorophenyl rings. |
| ¹H (Benzylic CH) | ~ 6.0 - 6.5 | Proton on the carbon linking the two aromatic systems. |
| ¹³C (Aromatic) | 125 - 145 | Carbons within the phenyl rings. |
| ¹³C (Benzylic CH) | ~ 60 - 70 | Carbon atom of the methyl bridge. |
Note: Chemical shifts are illustrative and represent expected values from GIAO calculations relative to TMS.
Spectroscopic Property Predictions and Validation
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comgrowingscience.com It calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The results are often presented as a theoretical UV-Vis spectrum, showing maximum absorption wavelengths (λmax). mdpi.com
The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies. sharif.edu These calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). rsc.org The choice of functional (e.g., B3LYP) and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.comrsc.org Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different media. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties and reactivity. These descriptors are fundamental in fields like Quantitative Structure-Activity Relationship (QSAR) studies.
Linear and nonlinear optical (NLO) properties describe how a material's charge distribution responds to an external electric field. The key parameters are the polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net These properties are critical for the development of materials used in photonics and optoelectronics. physchemres.org
DFT calculations are a standard tool for predicting these properties. mdpi.com The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. nih.gov The calculated values for polarizability and hyperpolarizability are often compared to reference materials like urea (B33335) to assess the potential of a new compound for NLO applications. mdpi.com
The torsional dynamics of biphenyl derivatives are defined by the rotation around the central carbon-carbon single bond that connects the two phenyl rings. The angle of this rotation is known as the dihedral or torsional angle. In the gas phase, biphenyl is non-planar with a dihedral angle of approximately 44°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-hydrogens (favoring a twisted conformation). utah.edu
Computational methods like DFT can be used to calculate the potential energy surface for this rotation, identifying the energy barriers between different conformations. rsc.orgresearchgate.net The height of this rotational barrier is sensitive to the nature and position of substituents on the rings. rsc.org Ortho-substituents, in particular, can dramatically increase the rotational barrier due to steric hindrance, potentially leading to stable, separable atropisomers at room temperature. rsc.org The dihedral angle directly influences the degree of π-conjugation between the rings, affecting the molecule's electronic properties, including its absorption spectrum and conductivity. nih.gov
Solid-State Electronic Structure and Crystal Packing Analysis
In the solid state, the conformation and properties of a molecule are heavily influenced by intermolecular forces and crystal packing effects. nih.gov X-ray crystallography is the definitive experimental technique for determining the three-dimensional arrangement of molecules in a crystal, including unit cell parameters, space group, and precise molecular geometries. scielo.org.za
Crystal packing forces can cause the molecular conformation to differ significantly from its gas-phase or solution-phase state. For biphenyls, the dihedral angle in the solid state is often smaller (more planar) than in the gas phase due to efficient packing. utah.edu
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. youtube.com For 4-(Chlorophenylmethyl)-1,1'-biphenyl, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the biphenyl (B1667301) system, the chlorophenyl group, and the methyl bridge.
Key expected absorption bands include C-H stretching vibrations for the aromatic rings and the aliphatic C-H of the methyl group, C=C stretching vibrations within the aromatic rings, and the C-Cl stretching vibration. The spectrum for the parent compound, biphenyl, shows characteristic absorptions for its aromatic structure. researchgate.netresearchgate.netnist.gov The introduction of the chlorophenylmethyl group would add specific absorptions, notably the C-Cl stretch. Data from related structures like 4-(chloromethyl)biphenyl (B161239) can help in assigning these bands. nist.gov
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (methine) | Stretching | ~2925 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-Cl | Stretching | 800-600 |
| Aromatic C-H | Out-of-plane bending | 900-675 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for the protons on the two phenyl rings and the single proton on the methine bridge. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the protons on the unsubstituted phenyl ring and the substituted chlorophenyl and biphenyl rings. rsc.orgchemicalbook.com The single methine proton (CH) would appear as a singlet further upfield, with its chemical shift influenced by the adjacent chlorine atom and aromatic rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. organicchemistrydata.org The spectrum would show multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the biphenyl and chlorophenyl moieties. rsc.orgchemicalbook.com The carbon atom attached to the chlorine (C-Cl) and the methine carbon would have characteristic chemical shifts.
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. omicsonline.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign protons within each aromatic ring system. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. Cross-peaks between the methine proton and nearby aromatic protons would be expected. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Structural Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.20 - 7.80 |
| ¹H | Methine Proton (-CH(Cl)-) | ~6.0 - 6.5 |
| ¹³C | Aromatic Carbons | 125 - 145 |
| ¹³C | Methine Carbon | ~60 - 70 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The primary chromophore in this compound is the conjugated biphenyl system. The UV spectrum of biphenyl itself shows a strong absorption band (K-band) due to the π-π* conjugation between the two phenyl rings. researchgate.netacs.org The introduction of substituents can cause a shift in the absorption maximum (λ_max). For chlorinated biphenyls, increasing chloro-substitution can lead to a bathochromic shift (shift to longer wavelengths). nih.gov The chlorophenylmethyl group would act as a substituent on the biphenyl core, influencing its electronic absorption properties.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Biphenyl system | ~250 - 280 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. scielo.org.za For this compound (C₁₉H₁₅Cl), HRMS would confirm the molecular weight with high precision. Furthermore, the presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). nih.gov
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways would likely include the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl), as well as cleavage of the bond between the methine carbon and the biphenyl ring, leading to characteristic fragment ions.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Description |
|---|---|---|
| [M]⁺ | [C₁₉H₁₅³⁵Cl]⁺ | Molecular ion |
| [M+2]⁺ | [C₁₉H₁₅³⁷Cl]⁺ | Isotope peak for ³⁷Cl |
| [M-Cl]⁺ | [C₁₉H₁₅]⁺ | Loss of chlorine atom |
| [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Biphenyl fragment |
| [C₆H₄ClCH]⁺ | [C₇H₆Cl]⁺ | Chlorobenzyl fragment |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating the compound of interest from complex mixtures and for its quantitative analysis.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. hpst.cz The choice of detector is critical and depends on the analytical requirements, such as sensitivity and selectivity.
Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that provides structural information, allowing for positive identification of the compound based on its mass spectrum. shimadzu.com GC-MS is a widely used method for the analysis of chlorinated organic compounds. researchgate.netresearchgate.net
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. It would provide excellent sensitivity for detecting trace amounts of this compound due to the presence of the chlorine atom.
Electrolytic Conductivity Detector (ELCD): The ELCD, specifically in its halogen mode, offers exceptional selectivity for halogenated compounds. chromedia.org After the compound elutes from the GC column, it is combusted, and the resulting acidic gas (HCl) is dissolved in a solvent, causing a change in conductivity. oup.com This makes the ELCD highly specific and sensitive for chlorinated molecules, minimizing interference from other co-eluting compounds. srigc.comsri-instruments-europe.comsrigc.com
Table 5: Comparison of GC Detectors for the Analysis of this compound
| Detector | Principle | Selectivity | Sensitivity | Structural Information |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Mass-to-charge ratio | Universal (in full scan mode) | High | Yes |
| Electron Capture Detector (ECD) | Electron capture by electronegative atoms | High for halogens, nitrates | Very High | No |
| Electrolytic Conductivity Detector (ELCD) | Conductivity of combustion products | Very High for halogens, S, N | High | No |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and resolving it from complex mixtures. chromatographyonline.com Given the compound's non-polar, aromatic nature, reversed-phase HPLC (RP-HPLC) is the most suitable method. scielo.br
In RP-HPLC, a non-polar stationary phase, typically a C18 or a specialized biphenyl column, is used. chromatographyonline.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compounds. fishersci.com The purity of a this compound sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates high purity, while the presence of additional peaks suggests impurities.
For resolving this compound from mixtures, method optimization is key. This involves adjusting the mobile phase composition (gradient elution), flow rate, and column temperature to achieve baseline separation of all components. A Diode Array Detector (DAD) can be employed to obtain UV spectra for each peak, aiding in peak identification and purity assessment. chromatographyonline.com
Below is an interactive data table summarizing typical starting conditions for the HPLC analysis of biphenyl derivatives, which can be adapted for this compound.
| Parameter | Condition | Purpose |
| Column | C18 or Biphenyl Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides hydrophobic interaction for separation of non-polar analytes. chromatographyonline.comfishersci.com |
| Mobile Phase | Acetonitrile and Water | Common solvents for reversed-phase chromatography, allowing for adjustable polarity. scielo.br |
| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; Gradient for resolving complex mixtures. scielo.br |
| Flow Rate | 0.5 - 1.0 mL/min | Influences resolution and analysis time. |
| Detection | UV at 254 nm or Diode Array Detection (DAD) | Aromatic rings provide strong UV absorbance for sensitive detection. scielo.br |
| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |
Advanced Sample Preparation and Cleanup Protocols for Complex Matrices
When this compound is to be analyzed in complex matrices such as environmental samples (soil, sediment) or biological tissues, extensive sample preparation and cleanup are required to remove interfering substances. cdc.govepa.gov
The initial step is to extract the target analyte from the solid or semi-solid sample matrix.
Soxhlet Extraction : This is a classic and exhaustive technique that uses a continuous flow of a heated solvent (e.g., a hexane (B92381)/acetone mixture) to extract analytes over many hours. epa.govepa.gov While effective, it is time-consuming and requires large volumes of solvent. labmanager.comvscht.cz
Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes much faster (minutes versus hours) and with significantly less solvent than Soxhlet extraction. nih.govresearchgate.net Solvents like hexane or heptane (B126788) are commonly used. nih.gov
Column Extraction : For less complex matrices, simple column extraction involves passing a solvent through a column packed with the sample material to elute the analyte.
| Technique | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with distilled hot solvent. epa.gov | Exhaustive, well-established method. | Slow, high solvent consumption, potential for thermal degradation. labmanager.com |
| Pressurized Liquid Extraction (PLE) | Extraction with solvent at elevated temperature and pressure. researchgate.net | Fast, low solvent consumption, automated. labmanager.com | Requires specialized equipment. |
| Column Extraction | Analyte elution from a solid matrix packed in a column. | Simple, low cost. | Less efficient for complex matrices. |
After extraction, the resulting solution contains the analyte along with co-extracted interferences (e.g., lipids, pigments). Chromatographic cleanup is essential to isolate this compound. cdc.gov
Silica or Florisil Chromatography : These are forms of adsorption chromatography. researchgate.net Florisil, a magnesium silicate, is highly effective at removing polar interferences from extracts containing non-polar compounds like polychlorinated biphenyls (PCBs). waters.comunitedchem.comweber.hugeorgia.gov The extract is passed through a column packed with the adsorbent, and different solvent polarities are used to elute fractions of varying polarity, isolating the target compound. nih.gov
Gel Permeation Chromatography (GPC) : This technique, also known as size-exclusion chromatography, separates molecules based on their size. wikipedia.org It is particularly effective for removing large macromolecules like lipids from fish or tissue extracts, which can interfere with subsequent analysis. tandfonline.comgilsoncn.com The sample is passed through a column containing a porous gel; large molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later. gilsoncn.comtandfonline.com
| Cleanup Method | Principle | Primary Application |
| Silica Gel | Adsorption chromatography based on polarity. | Removal of polar interferences. researchgate.net |
| Florisil | Adsorption chromatography with magnesium silicate. weber.hu | Cleanup of PCB and pesticide extracts. waters.comunitedchem.com |
| Gel Permeation (GPC) | Size-exclusion chromatography. wikipedia.org | Removal of high-molecular-weight interferences like lipids. tandfonline.comgilsoncn.com |
X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For this compound, this technique can provide unequivocal structural information, including bond lengths, bond angles, and the torsional (dihedral) angle between the two biphenyl rings. nih.govnih.gov This dihedral angle is a critical conformational parameter for biphenyl derivatives, influencing their physical properties and biological interactions. nih.gov
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. mdpi.com The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a crystal structure for this compound is not publicly available, analysis of related chlorinated biphenyl derivatives demonstrates the power of this technique. nih.govuky.edu For example, studies on other PCBs have revealed how the substitution pattern affects the dihedral angle, with ortho-substituted compounds showing larger angles due to steric hindrance. nih.gov
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. nih.gov |
| Torsional (Dihedral) Angles | The rotational angle between the two phenyl rings of the biphenyl core. nih.gov |
| Intermolecular Interactions | Reveals how molecules pack together in the solid state (e.g., stacking). uky.edu |
Quality Assurance and Validation of Analytical Data in Chemical Research
To ensure that the data generated from the analytical techniques described above are accurate, reliable, and reproducible, a robust quality assurance program incorporating method validation is essential. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. amsbiopharma.com The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eugmp-compliance.org
Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. amsbiopharma.com
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy : The closeness of the test results obtained by the method to the true value, often determined by spike-recovery studies.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Validation for the analysis of biphenyl compounds in environmental samples has shown that methods can achieve high precision (RSD < 15%) and good recoveries (70-95%). nih.gov
| Validation Parameter | Acceptance Criteria (Typical) | How it is Assessed |
| Specificity | No interference at the retention time of the analyte. | Comparison of chromatograms of blank, standard, and sample. amsbiopharma.com |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analysis of standards at multiple concentrations. nih.gov |
| Accuracy | Recovery of 80-120% | Analysis of spiked matrix samples. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Replicate analyses of a homogeneous sample. nih.gov |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) | Analysis of low-concentration standards. |
Environmental Chemistry and Fate Investigations of 4 Chlorophenylmethyl 1,1 Biphenyl Analogs
Environmental Persistence and Degradation Pathways
The persistence of chlorinated aromatic compounds in the environment is a significant concern. Their degradation can occur through various biological and abiotic processes, which are influenced by the specific molecular structure of the compound and the environmental matrix.
The microbial degradation of chlorinated biphenyls, which are structural analogs of 4-(Chlorophenylmethyl)-1,1'-biphenyl, is a key process in their environmental removal. This degradation can occur under both aerobic and anaerobic conditions, involving different microbial pathways.
Under aerobic conditions , bacteria can metabolize biphenyl (B1667301) and its monochlorinated derivatives to derive carbon and energy. plos.org The degradation process often begins with an enzymatic attack by a dioxygenase, which requires two adjacent unsubstituted carbon atoms on the biphenyl ring. epa.gov For example, the degradation of 4-chlorobiphenyl (B17849) by strains like Achromobacter sp. and Bacillus brevis has been shown to proceed through hydroxylation at the 2,3-position, followed by a meta-1,2 ring cleavage. nih.govnih.gov This pathway ultimately leads to the formation of 4-chlorobenzoic acid as a major metabolic product. nih.govnih.gov The presence of chlorine atoms on the biphenyl structure significantly influences the rate of degradation. Generally, less chlorinated biphenyls are more readily degraded aerobically. nih.gov
Anaerobic degradation is particularly important for more highly chlorinated biphenyls that are resistant to aerobic attack. nih.gov In anaerobic environments, such as sediments, a key process is reductive dechlorination , where chlorine atoms are sequentially removed from the biphenyl structure. nih.govnih.gov This process is mediated by anaerobic microorganisms, including certain species within the Chloroflexi phylum. nih.gov Reductive dechlorination typically targets chlorine atoms at the meta and para positions, leading to the formation of less chlorinated congeners. epa.gov These less chlorinated products are often more susceptible to subsequent aerobic degradation. epa.govnih.gov For instance, the dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875) has been observed to proceed through the removal of ortho and meta chlorines. psu.edu
| Degradation Process | Conditions | Key Mechanisms | Typical Products |
| Aerobic Degradation | Oxygen-rich environments | Dioxygenase attack, hydroxylation, ring cleavage | Chlorobenzoic acids |
| Anaerobic Degradation | Oxygen-depleted environments (e.g., sediments) | Reductive dechlorination | Less chlorinated biphenyls |
Beyond microbial action, abiotic processes such as photolysis and chemical transformation contribute to the degradation of chlorinated biphenyls in the environment.
Photolysis , or degradation by sunlight, can be a significant transformation pathway for these compounds, particularly in aquatic systems and the atmosphere. researchgate.netnih.gov The rate of photolysis is influenced by factors such as UV intensity and the presence of other chemical species in the environment. researchgate.net The primary photolytic reaction for chlorinated biphenyls is often the cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated congeners. researchgate.net For example, the photolysis of various polychlorinated biphenyl (PCB) congeners has been shown to produce biphenyl as a major product, along with minor amounts of hydroxylated and other substituted biphenyls. researchgate.net The solvent or environmental matrix can also play a role; for instance, the presence of hydrogen-donating solvents can enhance the dechlorination process. researchgate.net
Chemical transformations can also occur, though they are generally slower than microbial or photolytic degradation for these persistent compounds. Hydrolysis is typically not a significant degradation pathway for chlorinated biphenyls under normal environmental pH and temperature conditions. clu-in.org
The susceptibility of chlorinated biphenyls to degradation is heavily dependent on their molecular structure, specifically the number and position of chlorine atoms on the biphenyl rings. nih.govnih.gov
For microbial degradation , the chlorine substitution pattern dictates the rate and even the pathway of breakdown. nih.gov In aerobic degradation, the presence of chlorine atoms can hinder the initial dioxygenase attack. The reactivity of different chlorinated phenyl groups varies among bacterial strains. For example, some strains may preferentially attack a 3- or 4-chlorophenyl group, while others are more effective against a 2-chlorophenyl group. nih.gov The substitution pattern on the non-reacting ring can also have a strong influence on the degradation rate. nih.gov
In anaerobic reductive dechlorination , the position of the chlorine atoms is also critical. Meta and para chlorines are generally more readily removed than ortho chlorines. epa.govnih.gov The presence of adjacent unsubstituted carbons is often necessary for aerobic degradation to proceed, so the removal of meta and para chlorines via anaerobic processes can "prime" the molecule for subsequent aerobic breakdown. epa.gov
The structural features also influence photolytic degradation . While the process generally leads to dechlorination, the specific rates and products can vary depending on the congener. researchgate.net
| Structural Feature | Impact on Degradation Susceptibility |
| Number of Chlorine Atoms | Generally, fewer chlorines lead to faster aerobic degradation. nih.gov |
| Position of Chlorine Atoms | Aerobic: Can hinder dioxygenase attack. Reactivity varies by strain and position (ortho, meta, para). nih.gov Anaerobic: Meta and para chlorines are often more susceptible to reductive dechlorination than ortho chlorines. epa.gov |
| Substitution on Both Rings | The pattern on the non-reacting ring can significantly affect the rate of microbial degradation. nih.gov |
Environmental Distribution and Transport Mechanisms
The distribution and transport of analogs of this compound in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and partitioning behavior between different environmental compartments.
Chlorinated biphenyls are hydrophobic compounds, meaning they have low water solubility and a high affinity for organic matter. nih.govclu-in.org This leads to their partitioning from water into sediment, soil, and biota. nih.govlifesurfing.eu The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior; a higher Kow indicates a greater tendency to associate with organic phases. clu-in.org
In aquatic systems, these compounds will be found in both the dissolved phase and sorbed to particulate matter and sediment. nih.gov The presence of dissolved and particulate organic carbon can significantly influence their partitioning. nih.gov Due to their hydrophobicity, a significant fraction of these compounds in aquatic environments is typically found in the sediment, which can act as a long-term reservoir. nih.gov
Volatilization from water to the atmosphere is another important distribution process. lifesurfing.eu The tendency for a chemical to move from water to air is described by its Henry's Law constant. clu-in.org
Due to their persistence and semi-volatile nature, chlorinated biphenyls have the potential for long-range environmental transport. eurochlor.orgnih.govenvirocomp.com This means they can be transported far from their original sources via atmospheric currents and, to a lesser extent, ocean currents. eurochlor.orgenvirocomp.com
Atmospheric transport is a primary mechanism for the global distribution of these compounds. eurochlor.orgnih.gov They can volatilize from soil and water surfaces and be carried in the atmosphere in the gas phase or adsorbed to airborne particles. envirocomp.com They can then be deposited in remote regions, such as the Arctic, through processes like wet and dry deposition. envirocomp.com The predominance of less-chlorinated PCBs in remote areas is often indicative of long-range atmospheric transport, as these congeners are generally more volatile. nih.govnih.gov
Aquatic transport can also contribute to the distribution of these compounds, particularly through their association with suspended sediments in rivers that flow into larger water bodies. envirocomp.com However, for many of these semi-volatile compounds, atmospheric transport is the more significant pathway for long-range distribution. eurochlor.org
Advanced Applications in Chemical Sciences and Materials Research
Role as Versatile Synthetic Building Blocks and Chemical Intermediates
Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex molecular architectures. sigmaaldrich.com The biphenyl (B1667301) structure itself is a crucial backbone in organic chemistry, and when functionalized, as in 4-(Chlorophenylmethyl)-1,1'-biphenyl, it becomes a versatile building block for creating a wide array of organic compounds. arabjchem.orgrsc.org The presence of the chloromethyl group provides a reactive site for further chemical modifications, making the molecule a key intermediate in multi-step syntheses.
The utility of this compound as a precursor stems from the reactivity of the benzylic chloride. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of the entire (4-biphenylyl)phenylmethyl structure to other molecules. This strategy is instrumental in building complex molecular frameworks.
For instance, structurally related intermediates are used in the synthesis of pharmaceutical compounds. The key intermediate for the antihistamine cetirizine (B192768) is 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is synthesized via a multi-step process starting from 4-chloro benzophenone. asianpubs.org The synthesis proceeds through a 4-chlorobenzhydryl chloride intermediate, a structure analogous to this compound, highlighting how this type of reactive chloride is used to introduce a diarylmethyl moiety into a larger molecule. asianpubs.org Similarly, chiral alcohols like (S)-(4-chlorophenyl)(phenyl)methanol serve as precursors for drugs such as L-cloprastine, demonstrating the importance of the chlorophenyl-containing core in pharmaceutical synthesis. researchgate.net
The biphenyl unit itself is a foundational component in numerous complex molecules, including natural products, chiral reagents, and pharmacologically active compounds. arabjchem.org The ability to introduce this moiety using a reactive handle, such as the chloromethyl group, makes this compound a valuable tool for organic chemists. A series of modular biphenyl building blocks with functionalized leaving groups have been synthesized to allow for stepwise construction of complex systems. researchgate.net
The biphenyl scaffold is a common structural feature in a variety of commercial products, including agrochemicals and dyes. ijsdr.orgnih.gov While unsubstituted biphenyl is relatively non-reactive, functionalized derivatives are key intermediates for producing crop protection products. wikipedia.orgijsdr.org Historically, polychlorinated biphenyls (PCBs) were widely used as pesticides. wikipedia.orgarabjchem.org Modern agrochemical research continues to leverage the biphenyl structure to develop safer and more effective agents. nih.gov Biphenyl derivatives are components in the synthesis of fungicides and herbicides. ontosight.ai For example, new biphenyl and azabiphenyl derivatives have been designed and synthesized as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. nih.gov
In the dye industry, biphenyl derivatives serve as dye carriers, which help the dye penetrate hydrophobic synthetic fibers. google.com Benzidine derivatives, a class of biphenyls, are specifically used in the production of various dyes. wikipedia.org The biphenyl core can be chemically modified to create optical brighteners, which are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, making materials appear whiter. ijsdr.orgnih.gov A related compound, 4,4′-bis(chloromethyl)-biphenyl, is a known important intermediate in the production of fluorescent brighteners. google.com
| Application Area | Role of Biphenyl Derivatives | Specific Examples/Compound Classes | Reference |
|---|---|---|---|
| Agrochemicals | Core structure for active ingredients | Fungicides, Herbicides, Insecticides | nih.govnih.govontosight.ai |
| Dyes | Dye carriers and core chromophore structures | Benzidine Dyes, Fluorescent Brighteners | wikipedia.orggoogle.comgoogle.com |
Materials Science Applications
The rigid and planar nature of the biphenyl unit imparts desirable properties such as thermal stability and mechanical strength, making it a valuable component in materials science.
Biphenyl derivatives are integral to the synthesis of various polymers and high-performance materials. ontosight.ai The incorporation of the rigid biphenyl moiety into a polymer backbone can significantly enhance its thermal stability and mechanical properties. For example, biphenyl-type polyimides are known for their high modulus, high strength, and low moisture absorption. titech.ac.jp
Polymers have been synthesized using monomers containing biphenyl moieties, such as 4-phenylphenol (B51918) and 4,4'-dihydroxybiphenyl, to create crosslinked networks. nih.gov These materials are investigated for their unique network properties, which are influenced by the interactions between the biphenyl side groups. nih.gov Furthermore, polymers such as [1,1'-Biphenyl]-4,4'-diol, polymer with 1,1'-sulfonylbis[4-chlorobenzene] are documented, showcasing the use of biphenyl diols in creating sulfone polymers. epa.gov
The compound 4,4′-bis(chloromethyl)-biphenyl, which is structurally analogous to this compound, serves as a crucial intermediate for synthetic resins, epoxies, and flame retardants, indicating the potential of chloromethylated biphenyls as monomers or cross-linking agents in polymer production. google.com
Biphenyl derivatives are foundational components in the field of liquid crystals (LCs). arabjchem.org Their elongated, rigid molecular structure is conducive to the formation of liquid crystalline phases (mesophases). mdpi.com Research into biphenyl-based liquid crystal candidates often focuses on molecules that possess a rigid core, a polar head group (like a cyano or halide group), and a flexible aliphatic tail. wikipedia.org This combination of features gives rise to the unique properties required for applications in liquid crystal displays (LCDs).
The biphenyl core provides the necessary structural anisotropy, while attached functional groups influence the material's dielectric anisotropy, birefringence, and clearing point. For instance, 4-alkylamino-4'-cyanobiphenyls were reported to exhibit nematic liquid crystallinity. tandfonline.com Scientists synthesize novel biphenyl derivatives and investigate their phase transition behaviors and photophysical properties to develop advanced luminescent liquid crystals. tandfonline.comtandfonline.com The goal is often to create materials with a wide temperature range for the nematic phase, low viscosity, and high chemical stability. researchgate.net The introduction of different functional groups, such as fluorine, can significantly lower the phase transition temperatures of biphenyl derivatives. tandfonline.com
| Structural Feature of Biphenyl LCs | Function/Effect | Reference |
|---|---|---|
| Elongated, Rigid Biphenyl Core | Promotes the formation of anisotropic liquid crystal phases (mesophases). | wikipedia.orgmdpi.com |
| Polar Head Groups (e.g., -CN, Halogens) | Influences dielectric anisotropy, a key property for display switching. | wikipedia.org |
| Flexible Aliphatic Tails (e.g., Alkyl, Alkoxy) | Lowers melting points and influences the stability of the mesophase. | wikipedia.orggoogle.com |
| Lateral Substituents (e.g., Fluorine) | Can modify phase transition temperatures and other physical properties. | tandfonline.comresearchgate.net |
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like frequency conversion and optical switching. jhuapl.edu Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of great interest for NLO applications. nih.gov
Biphenyl derivatives are actively investigated for their NLO properties. The delocalized π-electrons across the two phenyl rings form a conjugated system that is essential for NLO activity. The NLO response can be enhanced by attaching electron-donating and electron-accepting groups to the biphenyl framework, which creates an intramolecular charge transfer system. researchgate.net Semi-empirical calculations have been used to study a series of donor-acceptor substituted biphenyls, finding that the properties of the substituents and the torsion angle between the phenyl rings are fundamentally important for the first hyperpolarizability (a measure of second-order NLO response). plu.mx The second-order nonlinear polarizabilities of several organic molecules derived from the cyanobiphenyl structure have been compared, demonstrating how changes in molecular structure affect the optical nonlinearity. osti.gov The structure of this compound, with its asymmetric substitution, makes it a candidate for investigation in the field of NLO materials.
Functional Materials Development and Engineering Plastics
While specific research detailing the direct incorporation of "this compound" into functional materials and engineering plastics is not extensively documented in publicly available literature, the applications of structurally similar compounds, such as 4,4′-Bis(chloromethyl)-1,1′-biphenyl, provide insight into the potential roles of chloromethylated biphenyls.
The reactive nature of the chloromethyl groups makes these compounds valuable intermediates in polymer chemistry. smolecule.com These groups can readily undergo nucleophilic substitution reactions, allowing for the grafting of the biphenyl moiety onto polymer backbones or for its use as a cross-linking agent to enhance the thermal and mechanical properties of materials. smolecule.comontosight.ai For example, 4,4′-Bis(chloromethyl)-1,1′-biphenyl is utilized in the synthesis of polymers like polycarbonates, polyimides, and polyurethanes, which are critical components in the manufacturing of plastics, fibers, and coatings. nbinno.com
Furthermore, biphenyl-containing monomers are employed to create covalently crosslinked polymers that exhibit unique properties due to noncovalent π-π interactions between the biphenyl side groups. nih.gov These interactions can lead to the development of materials with specialized applications, such as shape memory polymers and molecular recognition systems for environmental remediation. nih.gov The incorporation of biphenyl units into polymers can also yield materials with high thermal stability and specific glass transition temperatures, desirable characteristics for engineering plastics. rsc.org
Derivatives of 4,4′-Bis(chloromethyl)-1,1′-biphenyl also serve as important intermediates in the synthesis of high-grade fluorescent whitening agents, which are used to improve the brightness of textiles and paper. nbinno.comhaihangchem.comschultzchem.com This application underscores the utility of the biphenyl structure in developing materials with specific optical properties.
Table 1: Applications of Structurally Similar Biphenyl Derivatives in Materials Science
| Derivative | Application Area | Function |
| 4,4′-Bis(chloromethyl)-1,1′-biphenyl | Polymer Synthesis | Intermediate for polycarbonates, polyimides, polyurethanes. nbinno.com |
| 4,4′-Bis(chloromethyl)-1,1′-biphenyl | Cross-linking Agent | Enhances thermal and mechanical properties of polymers. smolecule.comontosight.ai |
| 4,4′-Bis(chloromethyl)-1,1′-biphenyl | Fluorescent Whitening Agents | Key intermediate for agents like CBS-X and CBS-127. nbinno.comhaihangchem.comschultzchem.com |
| Biphenyl-containing Monomers | Specialty Polymers | Development of shape memory polymers and molecular recognition materials. nih.gov |
Biphenyl Derivatives as Chiral Ligands in Asymmetric Catalysis (e.g., BINAP Analogs)
Biphenyl derivatives are paramount in the field of asymmetric catalysis, primarily due to their ability to form axially chiral ligands. This chirality arises not from a stereogenic carbon atom but from hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings. When bulky substituents are present in the ortho positions of the biphenyl core, free rotation is restricted, leading to stable, non-superimposable mirror-image conformations (enantiomers).
A quintessential example of such a ligand is BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), which, although a binaphthyl derivative, established the principle of using axially chiral biaryls in catalysis. The C2-symmetric framework of BINAP and its biphenyl analogs creates a well-defined chiral environment around a metal center, enabling high enantioselectivity in a wide range of chemical transformations.
The design and synthesis of new axially chiral biphenyl ligands remain an active area of research. Scientists can fine-tune the steric and electronic properties of these ligands by modifying the substituent groups on the biphenyl backbone. These adjustments can dramatically influence the reactivity and enantioselectivity of the resulting catalyst.
Key Research Findings in Biphenyl-Based Asymmetric Catalysis:
Versatility in Reactions: Biphenyl-based chiral ligands, particularly diphosphine ligands, have proven highly effective in various asymmetric reactions, including the hydrogenation of ketones, alkenes, and the synthesis of chiral alcohols and esters.
Ligand Modification: The development of diverse and adjustable axially chiral biphenyl ligands allows for the optimization of catalysts for specific reactions. By altering substituents at various positions on the biphenyl rings, researchers can enhance catalytic efficiency and enantioselectivity.
Industrial Importance: The success of ligands like BINAP in industrial processes, such as the synthesis of (-)-menthol, has spurred the development of new atropisomeric biaryl diphosphines for large-scale production of enantiomerically pure compounds.
Table 2: Examples of Asymmetric Reactions Catalyzed by Biphenyl-Type Ligands
| Reaction Type | Catalyst System | Outcome |
| Asymmetric Hydrogenation | Ru(II)-Diphosphine Complex | High enantioselectivity for α- and β-ketoesters. |
| Asymmetric Cycloaddition | Palladium-Phosphoramidite Complex | Formation of chiral cyclic products. |
| Asymmetric Aldehyde Alkynylation | Ti(O-i-Pr)4-Biphenyldiol Complex | Synthesis of chiral propargylic alcohols with high enantiomeric excess. |
| Asymmetric Isomerization | Rhodium-Diphosphine Complex | Industrial synthesis of chiral compounds like (-)-menthol. |
Applications as Heat Transfer Agents and Solvents in Industrial Processes (General Biphenyl Use)
The parent compound, biphenyl, possesses properties that make it highly suitable for demanding industrial applications, particularly as a heat transfer agent and a solvent.
As a heat transfer fluid, biphenyl is valued for its exceptional thermal stability. It is often used in a eutectic mixture with diphenyl ether. This mixture remains stable at temperatures up to 400°C, a critical requirement for many high-temperature industrial processes. The wide temperature range of this fluid allows for efficient heat exchange in chemical and petrochemical processing.
The chemical inertness of biphenyl, stemming from its lack of reactive functional groups, is a key attribute for its use as a heat transfer medium. This stability prevents the fluid from degrading or reacting with the materials of the heat exchange system, ensuring longevity and safety.
In addition to its role in heat transfer, biphenyl also serves as a specialized solvent. Its high solvency for a range of organic compounds makes it useful in various chemical processes. Biphenyl's low polarity and high boiling point are advantageous in applications requiring a stable, high-temperature liquid phase. It is used as a process fluid and solvent in the chemical industry and as a dye carrier in the textile industry, facilitating the application of dyes to fabrics.
Table 3: Properties and Applications of Biphenyl in Industrial Processes
| Property | Value/Description | Industrial Application |
| Thermal Stability | Stable up to 400°C (in mixture with diphenyl ether). | High-temperature heat transfer fluid. |
| Chemical Reactivity | Low; fairly non-reactive. | Process medium, solvent. |
| Boiling Point | 255 °C | High-temperature reactions and processes. |
| Solvency | Good for many organic compounds. | Industrial solvent, dye carrier. |
| Polarity | Low. | Solvent for non-polar substances. |
Future Research Directions and Emerging Areas
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The future synthesis of 4-(Chlorophenylmethyl)-1,1'-biphenyl will increasingly be guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals. royalsocietypublishing.orgjddhs.comnih.gov Traditional synthesis routes, such as Friedel-Crafts alkylation, often rely on hazardous solvents and catalysts, generating significant waste. Future research will focus on creating more environmentally benign processes.
Key areas of development include:
Solvent-Free and Alternative Solvent Systems: Research is moving towards solventless reaction methodologies to eliminate the use of hazardous organic solvents. jddhs.comresearchgate.net Where solvents are necessary, the focus will be on greener alternatives like water, bio-based solvents, or supercritical CO2, which reduce volatile organic compound (VOC) emissions. jddhs.com
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comnih.gov
Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass, aligning with the green chemistry principle of using renewable feedstocks. nih.gov This would involve developing novel synthetic pathways from bio-derived precursors to biphenyl (B1667301) and the chlorophenylmethyl moiety.
Waste Reduction: Emphasis will be placed on designing synthetic routes with high atom economy, maximizing the incorporation of all materials used in the process into the final product. nih.gov This includes recycling by-products, as demonstrated in related processes where waste residues are reused to improve yield and inhibit side reactions. google.com
| Principle | Application to this compound Synthesis | Potential Impact |
|---|---|---|
| Waste Prevention | Designing one-pot or tandem reactions to minimize intermediate isolation and purification steps. nih.gov | Reduced material loss and solvent waste. |
| Atom Economy | Prioritizing addition reactions over substitution reactions to ensure maximal incorporation of reactants into the product. | Higher resource efficiency and less byproduct formation. |
| Safer Solvents & Auxiliaries | Replacing traditional solvents like chlorinated hydrocarbons with water, ionic liquids, or supercritical fluids. royalsocietypublishing.org | Reduced environmental pollution and improved worker safety. |
| Design for Energy Efficiency | Utilizing microwave irradiation or flow chemistry to lower reaction temperatures and times. jddhs.com | Lower energy costs and carbon footprint. |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is a cornerstone of green chemistry, and future research will seek novel catalysts to improve the synthesis of this compound. jddhs.com The primary goal is to achieve high selectivity, particularly regioselectivity, to favor the formation of the desired para-substituted product over ortho- and meta-isomers, which are common in Friedel-Crafts reactions involving biphenyl.
Emerging catalytic strategies include:
Shape-Selective Catalysts: Zeolites and other microporous materials can be used as solid acid catalysts. royalsocietypublishing.org Their defined pore structures can selectively allow the formation of the sterically less hindered para-isomer while inhibiting the formation of bulkier isomers, a concept known as shape selectivity. psu.edu
Nanocatalysts: Nanomaterials, including metal nanoparticles supported on various substrates, offer high surface area and unique catalytic activity. mdpi.com Research into fullerene-supported palladium chloride (PdCl2) nanocatalysts, for example, has shown high yields in biphenyl synthesis in aqueous media at room temperature. researchgate.net Such systems could be adapted for highly efficient and recyclable catalytic processes.
Biocatalysis: The use of enzymes as catalysts (biocatalysts) in organic synthesis is a rapidly growing field. researchgate.net Future work could involve engineering an enzyme to catalyze the specific alkylation of biphenyl, offering unparalleled selectivity under mild, environmentally friendly conditions.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization (e.g., Chemputation)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.org These digital tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes, accelerating the discovery process far beyond traditional methods. mdpi.combeilstein-journals.org
Key applications in the context of this compound include:
Reaction Optimization: ML algorithms can navigate the complex, high-dimensional space of reaction parameters (temperature, solvent, catalyst, concentration) to find the global optimal conditions for yield and selectivity with fewer experiments than traditional approaches. beilstein-journals.orgpreprints.org
Predictive Modeling: By training on large reaction databases, AI models can predict the most effective reagents and catalysts for a given transformation, assisting chemists in their initial experimental design. acs.org
Automated Synthesis and Chemputation: The concept of "Chemputation," pioneered by Professor Lee Cronin, involves using a universal chemical programming language to direct robotic platforms to perform complex syntheses. technologynetworks.comnih.gov This approach combines AI for planning with automation for execution, enabling the rapid, reproducible, and autonomous synthesis of molecules like this compound. researchgate.netresearchgate.net A "chemputer" could explore thousands of reaction conditions to optimize the synthesis pathway with minimal human intervention. arxiv.org
Deeper Elucidation of Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanism is crucial for controlling reaction outcomes and minimizing byproducts. While the synthesis of this compound likely proceeds via an electrophilic aromatic substitution (Friedel-Crafts) mechanism, future research will aim for a more detailed picture.
Areas for investigation:
Computational Chemistry: High-level quantum chemical calculations can map the entire reaction energy landscape, identifying transition states and reactive intermediates. This can help explain the observed regioselectivity and predict how changes in catalysts or substrates will affect the reaction.
Spectroscopic Studies: Advanced spectroscopic techniques can be used to detect and characterize short-lived intermediates in the reaction mixture, providing direct experimental evidence for the proposed mechanism.
Isotope Labeling Studies: Using isotopically labeled reactants can trace the pathways of specific atoms throughout the reaction, confirming bond-forming and bond-breaking steps.
Byproduct Analysis: A thorough investigation into the formation of byproducts, such as isomers or poly-alkylated species, can provide valuable clues about competing reaction pathways. mnstate.eduwisc.edu Understanding how these side reactions occur is the first step toward suppressing them. alfredstate.edu
Design and Development of Advanced Analytical Platforms for Real-Time Monitoring
The development of advanced analytical platforms, often referred to as Process Analytical Technology (PAT), is critical for moving from batch production to more efficient and controlled continuous flow manufacturing. nih.govscispace.com These platforms enable real-time monitoring and control of chemical reactions.
Future manufacturing of this compound could be transformed by:
Integrated Multi-PAT Systems: Combining multiple orthogonal analytical tools such as NMR, UV/Vis, IR, and UHPLC into a single, automated flow synthesis platform. researchgate.netelsevierpure.com This provides a comprehensive, data-rich view of the reaction as it happens.
Advanced Data Processing: Real-time data from PAT tools can be processed using sophisticated models, including deep learning and neural networks, to accurately quantify the concentrations of reactants, intermediates, products, and impurities. nih.govchemrxiv.org
Automated Process Control: The quantitative information from real-time analytics can be fed into a control system that automatically adjusts process parameters (e.g., temperature, flow rate) to maintain optimal conditions, ensure product quality, and improve safety. scispace.com This leads to a "self-driving" laboratory or production facility, enhancing robustness and efficiency. beilstein-journals.org
| Technology | Information Provided | Application in Synthesis Monitoring |
|---|---|---|
| NMR Spectroscopy | Detailed structural information, quantification of species. researchgate.net | Monitoring conversion of starting materials and formation of structural isomers. |
| IR Spectroscopy | Functional group analysis, concentration measurement. nih.gov | Tracking the disappearance of reactant functional groups and appearance of product groups. |
| UV/Vis Spectroscopy | Concentration of chromophoric species. researchgate.net | Real-time quantification of aromatic compounds in the reaction mixture. |
| UHPLC | Separation and quantification of all components (reactants, products, impurities). elsevierpure.com | Final online confirmation of product purity and yield. |
Q & A
Q. What are the recommended methods for synthesizing 4-(Chlorophenylmethyl)-1,1'-biphenyl, and how can reaction conditions be optimized?
The synthesis of biphenyl derivatives like this compound typically involves chloromethylation of biphenyl using reagents such as chloromethyl ethers or formaldehyde/HCl systems. Optimization requires careful control of temperature (e.g., 40–60°C) and stoichiometric ratios to minimize side reactions like over-chlorination. Comparative studies with analogs (e.g., bromo- or iodomethyl derivatives) suggest that reactivity trends follow halogen electronegativity, with chlorine offering a balance between stability and reactivity . Purity can be enhanced via recrystallization or column chromatography.
Q. How can researchers confirm the structural identity of this compound experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures, providing precise bond lengths, angles, and torsion angles . Complementary techniques include NMR spectroscopy (e.g., H and C NMR to confirm substituent positions) and mass spectrometry (ESI-MS or GC-MS for molecular weight validation). For crystalline samples, powder XRD can assess phase purity .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS as acute toxicity (Category 5) , skin irritant (Category 2) , and eye irritant (Category 2A) . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Chronic aquatic toxicity (Category 4) necessitates proper waste disposal to avoid environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
Substituting the chloromethyl group with bromo-, iodo-, or hydroxyethyl groups alters reactivity and bioactivity . For example, bromine’s larger atomic radius may enhance hydrophobic interactions with biological targets, while hydroxy groups introduce hydrogen-bonding capabilities. Studies on analogs suggest that chloro derivatives exhibit moderate antimicrobial activity, potentially via DNA gyrase inhibition , but systematic structure-activity relationship (SAR) studies are needed to map substituent effects .
Q. What experimental strategies can resolve contradictions in reported biological activities of biphenyl derivatives?
Discrepancies may arise from differences in assay conditions (e.g., bacterial strain variability) or compound purity . To address this:
- Standardize bioassays using reference strains (e.g., E. coli ATCC 25922).
- Validate purity via HPLC or LC-MS.
- Perform dose-response curves to quantify potency (IC/MIC values). Cross-referencing with crystallographic data (e.g., ligand-protein docking using SHELX-refined structures) can clarify binding modes .
Q. How can this compound be functionalized for applications in organic electronics?
Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable late-stage diversification of the biphenyl core. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4'-position enhances charge mobility in organic semiconductors. Reaction optimization (e.g., ligand selection, solvent polarity) is critical for high yields, as shown in trifluoromethylation studies of related biphenyls .
Q. What analytical techniques are best suited for studying degradation pathways of this compound under environmental conditions?
- GC-MS or HPLC-UV to track degradation products.
- Electron paramagnetic resonance (EPR) to detect radical intermediates.
- Computational modeling (DFT) to predict hydrolysis or photolysis pathways. Comparative studies with analogs (e.g., 4-(2-Chloroethyl)-1,1'-biphenyl) suggest that chlorinated biphenyls degrade via hydrolytic dechlorination under alkaline conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
